(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
Overview
Description
(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C9H10BFO4 and its molecular weight is 211.98 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their esters are generally known for their ability to form stable complexes with various biological targets, particularly proteins with cis-diol groups .
Mode of Action
(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst during the transmetalation step .
Biochemical Pathways
Boronic acids are known to interact with various biological systems, particularly those involving proteins with cis-diol groups . The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many biologically active compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters are generally sensitive to ph and can undergo hydrolysis, particularly at physiological ph . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s participation in suzuki–miyaura cross-coupling reactions suggests it could play a role in the synthesis of various biologically active compounds .
Action Environment
Environmental factors, particularly pH, can significantly influence the action, efficacy, and stability of this compound. Boronic acids and their esters are known to be sensitive to pH and can undergo hydrolysis, particularly at physiological pH . Therefore, the compound’s stability and efficacy could potentially be affected in different physiological environments.
Biochemical Analysis
Biochemical Properties
(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of bioconjugates and as a building block in synthetic chemistry. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in processes such as enzyme inhibition, where the boronic acid moiety can bind to the active site of enzymes, thereby modulating their activity. Additionally, this compound can interact with proteins and peptides, forming stable complexes that can be used in drug delivery and diagnostic applications .
Cellular Effects
This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can affect cell signaling pathways by binding to specific receptors or enzymes involved in these pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound may inhibit certain kinases, resulting in altered phosphorylation states of key signaling proteins. This can impact processes such as cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These interactions are often mediated by the boronic acid group’s affinity for diols and other nucleophiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under physiological conditions, but it can undergo hydrolysis or oxidation, leading to the formation of degradation products. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity or cell signaling pathways. At higher doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and apoptosis. These adverse effects are often dose-dependent and can be observed in various tissues and organs .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases and oxidases, leading to the formation of metabolites that may have different biological activities. These metabolic processes can affect the overall bioavailability and efficacy of this compound in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments or tissues, where it can exert its biological effects. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
(3-ethoxycarbonyl-2-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-9(12)6-4-3-5-7(8(6)11)10(13)14/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBWIVWAJRBVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OCC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660270 | |
Record name | [3-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-52-3 | |
Record name | 1-Ethyl 3-borono-2-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(ethoxycarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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